2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
IUPAC Name: (Z)-N-(2-allylamino-4-oxo-3,4-dihydrothieno[3,2-d]thiazol-5-ylmethylene)-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Molecular Formula: C₂₀H₁₈N₆O₂S₃
Structure: !Compound Structure
This compound combines elements from various chemical families: pyrimidines, thiazolidines, and thienothiazoles. Its intricate arrangement suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction: The compound can be synthesized via a condensation reaction between an aldehyde (2-furylmethyl aldehyde) and a thiosemicarbazide derivative.
Thiazolidine Formation: The resulting intermediate undergoes cyclization to form the thiazolidine ring.
Pyrimidine Ring Closure: The pyrimidine ring is formed by reacting the thiazolidine intermediate with an appropriate pyrimidine precursor.
- Industrial-scale production typically involves multistep synthesis, purification, and isolation. Specific conditions and reagents vary depending on the manufacturer.
Chemical Reactions Analysis
Oxidation: The compound contains a thiazolidine ring, which can be oxidized to form a thiazole ring.
Reduction: Reduction of the pyrimidine moiety may yield related derivatives.
Substitution: The allylamine group can undergo nucleophilic substitution reactions.
Reagents: Common reagents include thionyl chloride, hydrazine, and various metal catalysts.
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential antiviral, antibacterial, or antitumor agents.
Biological Studies: Used to probe enzyme inhibition, receptor binding, and cellular pathways.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or nucleic acids.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidine-containing molecules, such as penicillins or cephalosporins.
Uniqueness: The combination of thiazolidine, pyrimidine, and allylamine motifs sets it apart.
Properties
Molecular Formula |
C21H18N4O3S2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O3S2/c1-3-8-22-18-15(19(26)24-11-13(2)6-7-17(24)23-18)10-16-20(27)25(21(29)30-16)12-14-5-4-9-28-14/h3-7,9-11,22H,1,8,12H2,2H3/b16-10- |
InChI Key |
KCOHMOMHJWABRB-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1 |
Origin of Product |
United States |
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